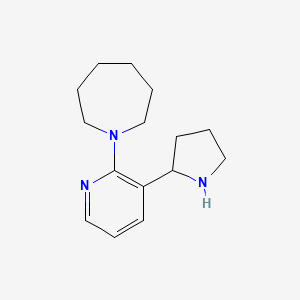
1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane est un composé organique complexe qui présente une structure unique combinant un cycle pyrrolidine, un cycle pyridine et un cycle azepane. Ce composé présente un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles et de son rôle de squelette polyvalent dans la découverte de médicaments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à construire le cycle pyrrolidine à partir de précurseurs cycliques ou acycliques, suivie de la fonctionnalisation de cycles pyrrolidine préformés . Les conditions de réaction impliquent souvent l'utilisation de catalyseurs et de réactifs spécifiques pour assurer la bonne stéréochimie et le bon placement des groupes fonctionnels.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse évolutives qui optimisent le rendement et la pureté. Des techniques telles que la synthèse en flux continu et l'utilisation de réacteurs automatisés peuvent être utilisées pour produire efficacement de grandes quantités de this compound .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme l'acide m-chloroperbenzoïque (m-CPBA) pour l'oxydation, des réducteurs comme l'hydrure de lithium aluminium (LiAlH4) pour la réduction, et des nucléophiles ou des électrophiles pour les réactions de substitution .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire du pyrrolidine-2-carbaldéhyde, tandis que la réduction peut produire un dérivé azepane entièrement saturé .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il est utilisé dans l'étude des interactions enzymatiques et de la liaison aux protéines.
Médecine : Il a des applications thérapeutiques potentielles en raison de son activité biologique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de s'insérer dans les sites actifs de ces cibles, modulant leur activité. Cette interaction peut conduire à divers effets biologiques, selon la cible et la voie spécifiques impliquées .
Applications De Recherche Scientifique
1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-(Pyrrolidin-2-yl)pyridin-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidine : Un composé plus simple avec une structure cyclique à cinq chaînons.
Pyridine : Un composé aromatique avec une structure cyclique à six chaînons.
Unicité
Le this compound est unique en raison de sa combinaison de trois systèmes cycliques différents, ce qui fournit un squelette polyvalent pour la conception et la synthèse de médicaments. Cette complexité structurale permet une large gamme de modifications chimiques et d'activités biologiques, ce qui en fait un composé précieux dans divers domaines de la recherche .
Propriétés
Formule moléculaire |
C15H23N3 |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-(3-pyrrolidin-2-ylpyridin-2-yl)azepane |
InChI |
InChI=1S/C15H23N3/c1-2-4-12-18(11-3-1)15-13(7-5-10-17-15)14-8-6-9-16-14/h5,7,10,14,16H,1-4,6,8-9,11-12H2 |
Clé InChI |
MLXHPLPDIPSZHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=C(C=CC=N2)C3CCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


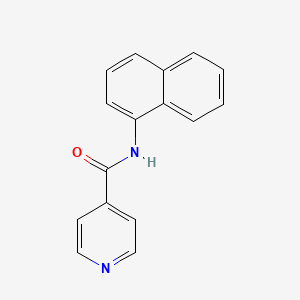
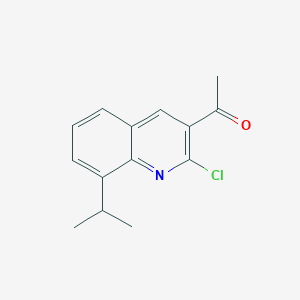
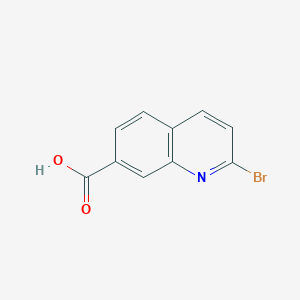



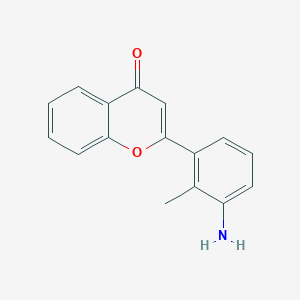
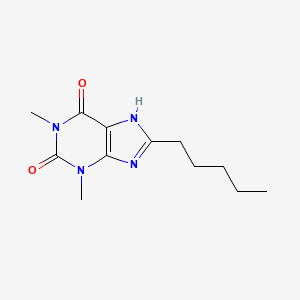
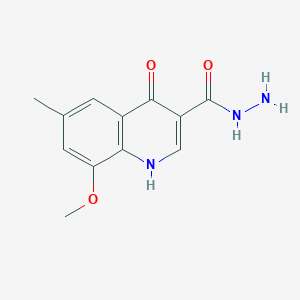
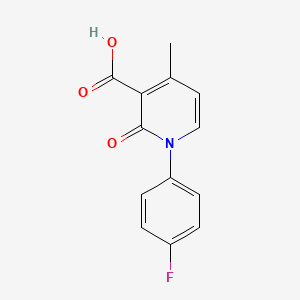
![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)



